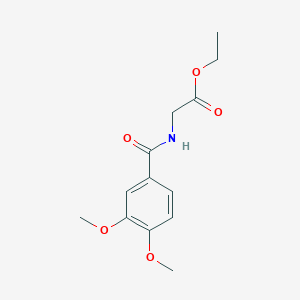

ethyl N-(3,4-dimethoxybenzoyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-(3,4-dimethoxybenzoyl)glycinate is a chemical compound with the molecular formula C13H17NO5 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da . It is also known by other names such as ETHYL ((3,4-DIMETHOXYBENZOYL)AMINO)ACETATE and ethyl [(3,4-dimethoxybenzoyl)amino]acetate .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . For a detailed molecular structure, it would be best to refer to a reliable chemical database or scientific literature.Aplicaciones Científicas De Investigación

Light-Triggered Drug Dosing Devices

- Research has explored the synthesis of photolabile conjugates for controlled drug release. Conjugates of 3,5-dimethoxybenzoin with various drugs can be kinetically controlled to liberate the drug upon exposure to light. This methodology suggests potential for developing molecule-scale dosing devices capable of releasing precise drug doses in response to light, indicating a novel application area for compounds like ethyl N-(3,4-dimethoxybenzoyl)glycinate in drug delivery systems (McCoy et al., 2007).

Compatibilization in Polymer Blends

- The reaction product of methylbenzoate and dimethylphthalate with dibutyltin oxide in the study of polymer blends reveals the role of specific chemical reactions in enhancing the compatibility of polymer blends. This research provides insights into how chemical modifications, potentially including those related to this compound, can be used to improve material properties (Lacroix et al., 1996).

Catalysis in Organic Synthesis

- The development of copper-catalyzed N-arylation of imidazoles and benzimidazoles demonstrates the utility of certain ligands and conditions in facilitating bond formation between nitrogen-containing rings and aryl halides. The incorporation of dimethoxyphenyl-related ligands in these reactions showcases the importance of structural motifs related to this compound in organic synthesis and catalysis (Altman et al., 2007).

Photopolymerization and Dental Materials

- The study of polymerizable amine coinitiators for dental restorations highlights the synthesis of specific compounds for improving the polymerization of dental resins. This research area may benefit from the unique properties of compounds like this compound, as it relates to enhancing the performance and properties of materials through chemical modification (Nie & Bowman, 2002).

Propiedades

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-4-19-12(15)8-14-13(16)9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCQDNFFMNPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)

![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)

![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)